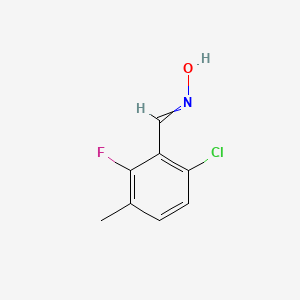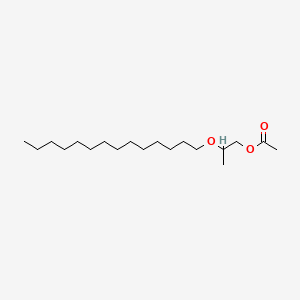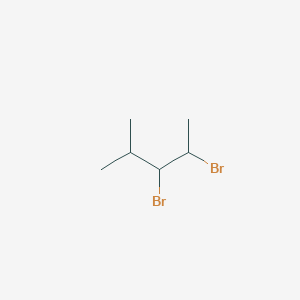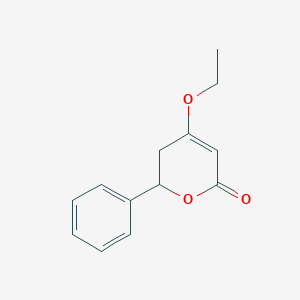
Acetophenone,2,2-bis(2-chloroethyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone,2,2-bis(2-chloroethyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrazones typically involves the reaction of hydrazine with aldehydes or ketones. For Acetophenone,2,2-bis(2-chloroethyl)hydrazone, the synthesis can be achieved by reacting acetophenone with 2,2-bis(2-chloroethyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the hydrazone.
Industrial Production Methods
Industrial production of hydrazones, including this compound, often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in industrial processes include ethanol, methanol, and other organic solvents. The reaction temperature and time are carefully controlled to maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Acetophenone,2,2-bis(2-chloroethyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major products are hydrazine derivatives.
Substitution: The major products depend on the substituents introduced during the reaction.
科学的研究の応用
Acetophenone,2,2-bis(2-chloroethyl)hydrazone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antitubercular activities.
Medicine: Research has shown that hydrazone derivatives have potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Acetophenone,2,2-bis(2-chloroethyl)hydrazone involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Hydrazones: Compounds such as (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol and other hydrazone derivatives.
Quinazolines: Compounds like quinazolin-4(3H)-ones, which have similar biological activities.
Uniqueness
Acetophenone,2,2-bis(2-chloroethyl)hydrazone is unique due to its specific chemical structure, which includes the 2,2-bis(2-chloroethyl) substituent. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H16Cl2N2 |
|---|---|
分子量 |
259.17 g/mol |
IUPAC名 |
2-chloro-N-(2-chloroethyl)-N-[(E)-1-phenylethylideneamino]ethanamine |
InChI |
InChI=1S/C12H16Cl2N2/c1-11(12-5-3-2-4-6-12)15-16(9-7-13)10-8-14/h2-6H,7-10H2,1H3/b15-11+ |
InChIキー |
MGMOZLMVTHGLLV-RVDMUPIBSA-N |
異性体SMILES |
C/C(=N\N(CCCl)CCCl)/C1=CC=CC=C1 |
正規SMILES |
CC(=NN(CCCl)CCCl)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)


![methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)
![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
![3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)

